Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
CAS No.: 214852-61-6
Cat. No.: VC0557003
Molecular Formula: C29H47N3O6
Molecular Weight: 533.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214852-61-6 |
|---|---|
| Molecular Formula | C29H47N3O6 |
| Molecular Weight | 533.71 |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 |
| Standard InChI Key | CYMIEBREXUYHGN-BTQNPOSSSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate features a complex arrangement of functional groups around a chiral center. The molecule contains:
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A dicyclohexylamine counterion
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An (R)-configured stereocenter at the 2-position of the butanoate backbone
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A benzyloxycarbonyl (Z or Cbz) protecting group at the α-amino position
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A tert-butoxycarbonyl (Boc) protecting group at the terminal amino position
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A carboxylate group forming an ester bond with the dicyclohexylamine
This structural arrangement allows for selective chemical manipulations in complex synthesis pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound can be estimated based on similar structures found in the literature. Below is a table summarizing these properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₉H₄₅N₃O₅ (approximate) |
| Molecular Weight | Typically around 515-530 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like DCM, chloroform, and DMSO; Poorly soluble in water |
| Stability | Stable at room temperature; Sensitive to strong acids and bases |
| Optical Rotation | [α]D expected to be negative due to (R) configuration |
| Melting Point | Typically between 110-140°C (estimated) |
Structural Analogues
This compound shares structural similarities with several related protected amino acid derivatives. Compounds featuring similar protecting group combinations are frequently utilized in peptide synthesis and medicinal chemistry research .
Synthesis Pathways
Starting Materials
Protection Strategy and Deprotection Methods
Benzyloxycarbonyl (Z/Cbz) Group
The benzyloxycarbonyl (Z or Cbz) protecting group at the α-amino position serves several key functions:
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Prevents unwanted reactions at the amino group during synthetic transformations
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Can be selectively removed through catalytic hydrogenation using palladium catalysts
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Provides UV-detectability for monitoring reactions and purifications
The selective removal of this group typically occurs under mild conditions using hydrogen gas with palladium on carbon (Pd/C) as catalyst .
tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group protecting the terminal amino function offers complementary advantages:
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Stable under basic conditions and during hydrogenation
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Selectively cleaved under acidic conditions (typically TFA or HCl)
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Provides orthogonal deprotection capability when used in combination with the Z group
The chemical behavior of this group is consistent with observations in related compounds like methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, where the Boc group similarly protects an amino function.
Orthogonal Deprotection Strategy
One of the most valuable features of this compound is the ability to selectively deprotect either amino group:
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Hydrogenolysis with Pd/C selectively removes the Z group while preserving the Boc group
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Treatment with trifluoroacetic acid selectively removes the Boc group while preserving the Z group
This orthogonal protection strategy enables sophisticated synthetic transformations for peptide synthesis and drug development applications.
Applications in Research and Development
Peptide Synthesis
In peptide synthesis, compounds with this protection pattern serve as valuable building blocks:
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The protected diaminobutanoic acid residue can be incorporated into complex peptides
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Orthogonal protection allows for selective modification of specific amino groups
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The dicyclohexylamine salt form enhances stability during storage and handling
Similar compounds have been extensively used in the synthesis of peptide-based drugs and enzyme inhibitors.
Medicinal Chemistry
The compound has significant applications in medicinal chemistry:
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As a precursor for the synthesis of peptidomimetics with potential therapeutic properties
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In the development of enzyme inhibitors targeting proteases and other hydrolytic enzymes
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As an intermediate in the preparation of amino acid-based drug conjugates
Research with structural analogues has demonstrated promising biological activities, particularly in anticancer applications where similar compounds have shown the ability to induce apoptosis in cancer cell lines.
Materials Science
While less commonly associated with materials applications, the compound may find use in:
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The development of chiral polymers with specific stereochemical properties
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Creation of self-assembling biomaterials through peptide-based building blocks
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Formation of biodegradable materials with controlled degradation profiles
Structure-Activity Relationships
Importance of Stereochemistry
The (R) configuration at the α-carbon plays a crucial role in determining biological activity:
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Provides the correct spatial orientation for interaction with target proteins and enzymes
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Influences the three-dimensional conformation of resulting peptides or peptidomimetics
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Affects the kinetics of enzymatic processes involving the compound or its derivatives
Functional Group Contributions
Each functional group contributes uniquely to potential biological activities:
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The dicyclohexylamine counterion enhances lipophilicity and may improve cellular uptake
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The benzyloxycarbonyl group provides hydrophobic character and potential π-stacking interactions
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The tert-butoxycarbonyl group contributes to conformational stability and hydrogen-bonding capability
Analytical Characterization
Spectroscopic Properties
Characterization of this compound typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would show characteristic signals for the aromatic protons of the benzyl group (7.3-7.4 ppm), the tert-butyl group (1.4-1.5 ppm), and the dicyclohexylamine moiety (1.0-2.0 ppm)
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Mass Spectrometry: Would typically show molecular ion peaks corresponding to the expected molecular weight, with fragmentation patterns reflecting the loss of protecting groups
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Infrared Spectroscopy: Would display characteristic carbonyl stretching bands for the carbamate and ester functions (1680-1750 cm⁻¹)
Chromatographic Analysis
For purity assessment and quality control, chromatographic methods are essential:
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High-Performance Liquid Chromatography (HPLC): Using C18 reversed-phase columns with appropriate mobile phase systems
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Thin-Layer Chromatography (TLC): With visualization by UV absorbance and ninhydrin or other appropriate staining reagents
Comparative Analysis with Related Compounds
Comparison with Allyloxycarbonyl Analogues
The target compound differs from Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate primarily in the protecting group at the α-amino position:
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The benzyloxycarbonyl (Z) group in our target compound is removed by hydrogenolysis
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The allyloxycarbonyl group in the analogue is removed by Pd-catalyzed allyl transfer reactions
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This difference provides complementary deprotection strategies depending on synthetic requirements
Comparison with Methyl Ester Analogues
Compared to methyl (R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate:
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Our target compound features a dicyclohexylamine counterion rather than a methyl ester
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The hydroxyl group in the methyl ester analogue offers a different reactive handle compared to the protected amino group in our target
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The dicyclohexylamine salt generally provides enhanced stability compared to methyl esters
Comparison with (S)-Configured Analogues
The stereochemical difference between our target and Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate:
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The (R) vs. (S) configuration results in opposite spatial arrangements around the chiral center
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This stereochemical difference can dramatically affect biological activity and synthetic utility
Research Applications and Case Studies
Enzyme Inhibition Studies
Protected amino acids with similar structural features have been explored as enzyme inhibitors:
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The well-defined spatial arrangement of functional groups allows for specific interactions with enzyme active sites
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The protected amino functionalities can mimic natural substrates while resisting enzymatic degradation
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The compound's derivatives may serve as transition state analogues for various hydrolytic enzymes
Peptide-Based Drug Development
In peptide-based drug development, compounds with this protection pattern facilitate:
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Controlled introduction of diaminobutanoic acid residues into peptide sequences
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Development of constrained peptide analogues with enhanced metabolic stability
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Creation of branched peptides with specific biological targeting properties
Synthetic Intermediates in Natural Product Synthesis
As synthetic intermediates, such protected amino acids contribute to:
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Total synthesis of complex natural products containing unusual amino acid residues
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Development of simplified analogues of natural peptides with preserved biological activity
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Creation of chemical probes for biological research
Future Research Directions
Technological Advances
Emerging technologies may enhance the utility of this compound:
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Continuous flow chemistry methods for more efficient synthesis
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Computational approaches to predict optimal reaction conditions and biological activities
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Novel analytical techniques for more precise characterization of stereochemical purity
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